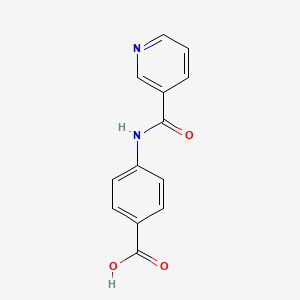

4-(pyridine-3-carbonylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridine-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBUVHQVCTCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206382 | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5768-40-1 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Nicotinoyl 4 Aminobenzoic Acid and Its Structural Analogues

Strategic Approaches to Amide Bond Formation

The creation of the amide linkage is the cornerstone of this synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions due to the formation of a non-reactive ammonium carboxylate salt. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. luxembourg-bio.comiris-biotech.de

A prevalent strategy for amide bond formation involves the use of coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for reaction with the amine. luxembourg-bio.com This approach is widely used in peptide synthesis and has been extensively applied to general amide formation. fishersci.co.uk

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational coupling reagents. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.comfishersci.co.uk To minimize side reactions and reduce the risk of racemization when using chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

More advanced phosphonium and aminium/uronium salt-based reagents have been developed for higher efficiency and milder reaction conditions. iris-biotech.de Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are particularly effective for coupling sterically hindered substrates. luxembourg-bio.comiris-biotech.depeptide.com These reagents form highly activated OBt or OAt esters, which rapidly react with amines to yield the desired amide. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Abbreviation | Key Feature |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms an insoluble urea byproduct, facilitating purification. luxembourg-bio.compeptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct, allowing for aqueous workup. peptide.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly effective reagent, often used for complex couplings. iris-biotech.de |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient coupling with low racemization, especially with HOBt. peptide.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster than HBTU with less epimerization. peptide.com |

The classic Schotten-Baumann reaction provides a robust and cost-effective method for amidation. fishersci.co.ukderpharmachemica.com This two-step process involves the initial conversion of the carboxylic acid into a more reactive acyl halide, typically an acyl chloride. rsc.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this chlorination step. derpharmachemica.comrsc.org

In the synthesis of 4-(pyridine-3-carbonylamino)benzoic acid, nicotinic acid is first treated with thionyl chloride to generate nicotinoyl chloride. This highly reactive intermediate is then reacted in situ with 4-aminobenzoic acid. derpharmachemica.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct that is formed. fishersci.co.ukderpharmachemica.com This method is efficient and works well for a wide range of substrates, including those with acid-sensitive groups. rsc.org

Chemo- and Regioselective Synthesis of Pyridine-3-carbonylamino Linkages

Achieving selectivity is crucial when synthesizing molecules with multiple functional groups. In the case of this compound, the primary challenge is to ensure the selective formation of the amide bond between the carboxylic acid of the pyridine moiety and the amine of the benzoic acid moiety, without self-polymerization or other side reactions.

Direct catalytic amidation, where a catalyst facilitates the reaction between a carboxylic acid and an amine without stoichiometric activators, represents a more atom-economical and environmentally friendly approach. catalyticamidation.info The only byproduct in these reactions is water. catalyticamidation.infomdpi.com

Various catalytic systems have been developed for this purpose. Boron-based catalysts, including boronic acids and borane-amine complexes like borane-pyridine, have emerged as effective catalysts for direct amidation. mdpi.comnih.govresearchgate.net These catalysts are thought to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info Borane-pyridine, for instance, has been shown to be an efficient liquid catalyst for the amidation of a wide range of aromatic and aliphatic carboxylic acids and amines. mdpi.comnih.gov Other metal-based catalysts, such as those involving iron(III) chloride, have also been reported to facilitate the direct amidation of esters, which can be an alternative route to amides. mdpi.com

Table 2: Catalytic Systems for Direct Amidation

| Catalyst Type | Example Catalyst | Typical Conditions | Advantage |

|---|---|---|---|

| Boron-Based | Boronic Acids | Azeotropic removal of water | Catalytic activation of carboxylic acid. catalyticamidation.info |

| Borane-Pyridine Complex | Xylenes, 120-140°C | Efficient liquid catalyst with good functional group tolerance. mdpi.comnih.gov | |

| Metal-Based | Iron(III) Chloride (from esters) | Solvent-free, 80°C | Low-cost and readily available Lewis acid catalyst. mdpi.com |

Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.govresearchgate.net The enzymatic synthesis of N-acyl amino acid amides is an area of active research. nih.gov Enzymes can be broadly categorized into ATP-dependent and ATP-independent systems for this transformation. nih.govresearchgate.net

ATP-dependent enzymes, such as acyl-adenylating enzymes, activate the carboxylic acid by forming an acyl-adenylate intermediate at the expense of ATP. nih.govnih.gov This activated intermediate can then react with an amine to form the amide bond. researchgate.net

In contrast, ATP-independent enzymes like hydrolases (e.g., lipases, aminoacylases) can catalyze amide formation through a transiently activated carboxylic acid, often via an acyl-enzyme intermediate. nih.govresearchgate.net These enzymatic methods are highly desirable as they avoid the use of toxic reagents and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov

Systematic Derivatization for Structural Diversity

The core structure of this compound serves as a versatile scaffold that can be systematically modified to generate a library of structural analogues. This derivatization is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Structural diversity can be introduced by:

Modifying the Pyridine Ring: Starting with substituted nicotinic acids allows for the introduction of various functional groups onto the pyridine moiety.

Modifying the Benzoic Acid Ring: Utilizing different substituted 4-aminobenzoic acids enables functionalization of the phenyl ring. For example, the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid involves a more complex substituted aminobenzoic acid derivative. google.com

Altering the Linker: While the focus is on the direct amide linkage, variations could hypothetically include inserting spacers or altering the connectivity points on the aromatic rings, though this would lead to isomers rather than direct analogues.

This systematic approach allows for the fine-tuning of electronic, steric, and physicochemical properties of the final compounds, which is essential for optimizing their biological activity or material performance.

Aryl Ring Modification Strategies

Modification of the 4-aminobenzoic acid (PABA) portion of N-nicotinoyl-4-aminobenzoic acid offers a fertile ground for introducing structural diversity and modulating physicochemical properties. A primary strategy involves the synthesis of analogues with various substituents on the phenyl ring. These modifications can influence factors such as lipophilicity, electronic distribution, and steric bulk, which in turn can impact biological activity and pharmacokinetic properties.

One common approach is to start with substituted PABA derivatives. A diverse array of these starting materials is commercially available or can be synthesized through established aromatic substitution reactions. For instance, electrophilic aromatic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation on benzoic acid, followed by reduction of a nitro group or other functional group manipulations, can yield a wide range of substituted 4-aminobenzoic acids. These can then be coupled with nicotinic acid or its activated derivatives to produce the desired N-nicotinoyl-4-aminobenzoic acid analogues.

A powerful and versatile method for aryl ring modification is the use of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the introduction of a vast array of substituents, including alkyl, aryl, and amino groups, onto the PABA ring system. For example, starting with a halogenated PABA derivative, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, creating more complex biaryl structures.

Bioisosteric replacement is another sophisticated strategy for modifying the aryl ring. ufrj.brnih.gov This involves substituting the benzoic acid moiety with other acidic functional groups or heterocyclic rings that mimic its size, shape, and electronic properties. The goal is to improve potency, selectivity, or metabolic stability. nih.gov For instance, replacing the carboxylic acid group with a tetrazole or a hydroxamic acid can alter the acidity and binding interactions of the molecule. Furthermore, the entire benzene (B151609) ring can be replaced with other aromatic systems like thiophene, furan, or even bicyclic systems to explore different regions of chemical space. A notable example is the replacement of an azo bond with a 1,2,4-oxadiazole motif in nicotinamide (B372718) derivatives, which led to a significant enhancement in biological activity. nih.gov

The synthesis of Schiff bases from 4-aminobenzoic acid and various aromatic aldehydes represents a straightforward method for aryl modification. mdpi.comnih.gov This reaction introduces an imine linkage and appends a new substituted aromatic ring, offering a quick route to a library of analogues. Subsequent reduction of the imine bond can lead to secondary amine derivatives, further expanding the structural diversity. mdpi.com

A summary of representative aryl ring modifications is presented in the interactive table below.

| Modification Strategy | Reactants | Key Reagents/Catalysts | Resulting Analogue Feature |

| Direct Substitution | Substituted 4-aminobenzoic acid, Nicotinoyl chloride | Amide coupling reagents (e.g., DCC, EDCI) | Varied substituents (e.g., -Cl, -CH3, -OCH3) on the phenyl ring |

| Suzuki Coupling | 4-Bromo-N-nicotinoyl-aminobenzoic acid, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl structure |

| Schiff Base Formation | 4-Aminobenzoic acid, Substituted benzaldehyde | Acid or base catalyst | Imine linkage with a substituted aryl group |

| Bioisosteric Replacement | N-nicotinoyl-4-aminothiophenecarboxylic acid | Standard amide coupling | Thiophene ring instead of benzene ring |

Heterocyclic Ring Substitutions

Modifications to the pyridine ring of the nicotinoyl moiety are essential for fine-tuning the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets. Various synthetic methodologies have been developed to introduce substituents at different positions of the pyridine ring.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the pyridine ring, particularly for pyridines bearing electron-withdrawing groups and a good leaving group, such as a halogen. For instance, 4-chloropyridine-3-sulfonamide can undergo SNAr reactions with various nucleophiles to introduce a wide range of substituents at the 4-position. mdpi.com Similarly, 2-chloronicotinic acid can react with aromatic amines under solvent-free conditions using boric acid as a catalyst to yield 2-(arylamino)nicotinic acid derivatives. researchgate.net These substituted nicotinic acids can then be coupled with 4-aminobenzoic acid.

Another strategy involves the synthesis of substituted pyridines from acyclic precursors. The Hantzsch pyridine synthesis, for example, allows for the construction of dihydropyridine rings from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. Subsequent oxidation yields the substituted pyridine ring. This method is highly versatile, as it allows for the introduction of substituents at multiple positions of the pyridine ring by varying the starting materials.

Transition metal-catalyzed cross-coupling reactions are also widely used for the functionalization of the pyridine ring. Halogenated pyridine derivatives, such as 2-chloro- or 2-bromonicotinic acid, can serve as excellent substrates for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of carbon- and heteroatom-based substituents.

Furthermore, diazotization of aminopyridines offers a pathway to a range of substituted pyridines. For example, 3-aminopyridines can be converted to their corresponding diazonium salts, which can then be reacted with various nucleophiles to introduce substituents at the 3-position. google.com This method has been used to synthesize 2,3-disubstituted pyridine compounds. google.com

The following interactive table summarizes some key strategies for heterocyclic ring substitution.

| Modification Strategy | Starting Material | Key Reagents/Conditions | Position of Substitution | Introduced Substituent |

| Nucleophilic Aromatic Substitution | 2-Chloronicotinic acid | Aromatic amine, Boric acid | 2 | Arylamino group |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester, Ammonia | - | 2, 4, 6 | Alkyl/Aryl groups |

| Suzuki Coupling | 2-Bromonicotinic acid | Arylboronic acid, Pd catalyst, Base | 2 | Aryl group |

| Diazotization | 3-Aminopyridine | Alkyl nitrite, Acid | 3 | Varies with nucleophile |

Introduction and Control of Chirality in Analogues

The introduction of chiral centers into analogues of N-nicotinoyl-4-aminobenzoic acid can lead to stereoisomers with distinct pharmacological properties. This is because biological systems are inherently chiral, and enantiomers often exhibit different binding affinities for receptors and enzymes. Therefore, the stereoselective synthesis of chiral analogues is a critical aspect of modern drug discovery.

A common strategy for introducing chirality is to use chiral building blocks. Chiral amino acids, which are readily available in enantiomerically pure form, are excellent starting materials. For instance, instead of 4-aminobenzoic acid, a chiral α-amino acid can be used. The coupling of nicotinic acid with the amino group of a chiral amino acid, such as L- or D-phenylalanine, would result in a chiral analogue with a stereocenter adjacent to the amide bond. The synthesis of enantiomeric (S)- and (R)-α-methylnicotinylalanine has been achieved starting from S-aspartic acid, demonstrating a clear pathway to chiral nicotinoyl amino acid derivatives. scinito.aiekb.eg

Solid-phase peptide synthesis (SPPS) provides an efficient method for the synthesis of chiral nicotinoyl amino acid derivatives. clockss.org Using this technique, a chiral amino acid is first attached to a solid support, and then nicotinic acid is coupled to its free amino group. This method allows for the straightforward synthesis and purification of chiral products.

Asymmetric synthesis is another powerful approach to introduce and control chirality. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of a prochiral enamide precursor could yield a chiral amine, which could then be acylated with nicotinic acid.

Enzymatic resolution is also a viable method for obtaining enantiomerically pure analogues. In this approach, a racemic mixture of a chiral intermediate or the final product is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

The following interactive table outlines key methodologies for introducing chirality.

| Methodology | Chiral Source | Description | Example Outcome |

| Chiral Building Blocks | Enantiopure amino acids | Coupling of nicotinic acid with a chiral amino acid. | N-Nicotinoyl-L-phenylalanine |

| Solid-Phase Synthesis | Resin-bound chiral amino acid | Stepwise synthesis on a solid support. | Enantiomerically pure nicotinoyl dipeptide |

| Asymmetric Catalysis | Chiral catalyst | Stereoselective reaction, e.g., asymmetric hydrogenation. | Chiral amine precursor |

| Enzymatic Resolution | Racemic mixture and an enzyme | Selective enzymatic transformation of one enantiomer. | Separation of enantiomers |

Structure Activity Relationship Sar Paradigms of N Nicotinoyl 4 Aminobenzoic Acid Analogues

Positional and Substituent Effects on Biological Target Interactions

The biological activity of N-nicotinoyl-4-aminobenzoic acid analogues is highly dependent on the nature and position of substituents on both the pyridine (B92270) and benzoic acid rings. These modifications can profoundly alter the molecule's electronic distribution, conformation, and ability to engage in specific interactions with a receptor binding site.

Electronic Effects : The electronic nature of substituents on the aromatic rings can influence the rotational barrier of the C-N amide bond. mdpi.com Electron-withdrawing groups on either ring can increase the double-bond character of the amide linkage through resonance, leading to a more planar and rigid conformation. Conversely, electron-donating groups may decrease this rigidity. nih.gov This modulation of the amide bond's rotational energy barrier is crucial, as it affects the relative orientation of the pyridine and benzoic acid moieties, which is often a key determinant for effective binding to a biological target. mdpi.com Studies on related amide-containing structures have shown that stereoelectronic effects, such as n→π* interactions between lone pairs and adjacent carbonyl π* orbitals, can also stabilize specific conformations. nih.govnih.gov

| Substituent Property | Effect on Amide Bond | Consequence for Molecular Conformation |

| Electron-Withdrawing Group | Increases double-bond character | Promotes planarity and rigidity |

| Electron-Donating Group | Decreases double-bond character | Allows for greater rotational freedom |

| Bulky Ortho Substituent | Creates steric strain | Induces non-planar twist between rings and amide |

| Small Ortho Substituent | Minimal steric strain | Allows for a more co-planar arrangement |

Effective ligand-receptor binding depends on a precise complementarity of shape, size, and physicochemical properties. For N-nicotinoyl-4-aminobenzoic acid analogues, the key structural components—the pyridine ring, the benzoic acid moiety, and the amide linker—each play distinct roles in molecular recognition. nih.gov

Benzoic Acid Moiety : The carboxylic acid group is a key interaction point, capable of acting as a strong hydrogen bond donor and acceptor. It can also form ionic bonds (salt bridges) with positively charged residues such as lysine (B10760008) or arginine at physiological pH. mdpi.com Modifications to this group, such as esterification, can probe the necessity of the acidic proton for biological activity.

Amide Linker : The amide group serves as both a hydrogen bond donor (N-H) and acceptor (C=O). Its relative rigidity helps to maintain a specific distance and orientation between the two aromatic rings, which is often crucial for spanning key interaction points within a receptor. nih.gov

Analysis of SAR for various heterocyclic compounds indicates that even subtle changes, such as moving a substituent from one position to another, can lead to significant gains or losses in affinity, highlighting the high degree of structural precision required for potent biological activity. mdpi.com

Stereochemical Determinants of Molecular Recognition

Stereochemistry is a fundamental aspect of molecular recognition, as biological receptors are chiral environments. Although the parent compound 4-(pyridine-3-carbonylamino)benzoic acid is achiral, the introduction of chiral centers into its analogues can have profound effects on their interaction with biological targets.

Introducing a stereocenter, for instance by adding a chiral substituent to either ring or to a modified linker, would result in enantiomers. These enantiomers, while having identical physical properties in a non-chiral environment, can exhibit vastly different biological activities. One enantiomer may fit perfectly into a receptor's binding site, while the other may bind with significantly lower affinity or not at all due to steric clashes. nih.gov This principle underscores the importance of three-dimensional structure in drug design, where the specific spatial arrangement of atoms is paramount for achieving the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding SAR, predicting the activity of new compounds, and gaining insight into potential mechanisms of action. nih.govnih.gov

For a series of N-nicotinoyl-4-aminobenzoic acid analogues, both 2D- and 3D-QSAR models can be developed to elucidate the key structural features driving activity.

2D-QSAR : These models correlate biological activity with calculated molecular descriptors such as lipophilicity (logP), electronic properties (pKa, Hammett constants), and topological indices. A typical 2D-QSAR model for a set of analogues might take the form of a linear equation, revealing, for example, that activity increases with higher lipophilicity and the presence of an electron-withdrawing group at a specific position.

3D-QSAR : Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of SAR. mdpi.commdpi.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules and correlates these field values with biological activity. mdpi.comnih.gov The results are often visualized as 3D contour maps, indicating regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are favorable or unfavorable for activity. mdpi.comnih.gov

CoMSIA expands on CoMFA by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.comresearchgate.net This provides a more nuanced picture of the physicochemical requirements of the receptor's binding site. nih.govmdpi.com

| QSAR Method | Key Descriptors/Fields | Output Format | Primary Insights |

| 2D-QSAR | LogP, pKa, Molar Refractivity, Topological Indices | Mathematical Equation | Identifies key physicochemical properties |

| CoMFA | Steric (Lennard-Jones), Electrostatic (Coulombic) | 3D Contour Maps | Maps spatial regions where steric bulk and charge are critical |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor | 3D Contour Maps | Provides a more detailed map of binding site requirements |

A well-validated QSAR model serves not only as a tool for predicting the activity of novel, unsynthesized compounds but also for generating hypotheses about the mechanism of action. nih.govnih.gov By analyzing the descriptors that are most influential in the model, researchers can infer the nature of the ligand-receptor interactions. nih.gov

For instance, if a CoMSIA model for a series of N-nicotinoyl-4-aminobenzoic acid analogues consistently shows a strong positive correlation with a hydrogen bond donor field near the carboxylic acid group and a negative correlation with steric bulk near the pyridine ring, it provides a clear mechanistic hypothesis. This suggests that a crucial interaction involves hydrogen donation from the acid and that the region of the binding pocket accommodating the pyridine ring is sterically constrained. mdpi.com Such insights, derived from predictive models, can guide the rational design of more potent and selective analogues. nih.govnih.gov

Mechanistic Investigations of N Nicotinoyl 4 Aminobenzoic Acid Analogues at the Molecular and Cellular Level

Molecular Recognition and Binding Kinetics with Biological Macromolecules

The interaction of small molecules like 4-(pyridine-3-carbonylamino)benzoic acid with biological macromolecules is a highly specific process dictated by the principles of molecular recognition. The kinetics and thermodynamics of this binding are fundamental to the compound's biological effect.

While specific X-ray diffraction data for this compound complexed with a protein target is not extensively documented in the literature, structural studies of related compounds provide valuable insights. For instance, X-ray crystallography has been successfully employed to determine the binding mode of 4-substituted pyridine-3-sulfonamides, which share the pyridine-3-yl moiety, within the active site of human carbonic anhydrase (hCA). nih.gov These studies reveal the precise orientation of the pyridine (B92270) ring and the interactions formed by the sulfonamide group.

Similarly, the crystal structure of a hydrazone derivative, 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, shows an almost planar conformation, with a very small dihedral angle between the pyridine and benzene (B151609) rings. researchgate.net This planarity can be a crucial factor for fitting into the active sites of enzymes. Such studies underscore the power of X-ray diffraction in revealing the three-dimensional arrangement of atoms, which is essential for understanding structure-activity relationships.

The binding of a ligand to its protein target is driven by a combination of non-covalent interaction forces. The chemical structure of this compound contains several key functional groups that can participate in these interactions:

Hydrogen Bonding: The molecule possesses hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and multiple hydrogen bond acceptors (the pyridine nitrogen, the amide carbonyl oxygen, and the carboxylic acid carbonyl oxygen). These groups can form strong, directional interactions with amino acid residues in a protein's binding pocket. The importance of hydrogen bonding has been highlighted in studies of other bioactive molecules; for example, it is considered an essential factor influencing the inhibitory activity of certain peptides on the angiotensin-converting enzyme (ACE). researchgate.net

Ionic Bonds: The carboxylic acid group can be deprotonated at physiological pH, allowing for the formation of ionic bonds or salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.

Molecular modeling studies on related para-aminobenzoic acid (PABA) derivatives designed as cholinesterase inhibitors have predicted favorable binding energies, which are a composite of these various interaction forces. nih.gov

Enzymatic Modulatory Mechanisms

Analogues of this compound have been investigated for their ability to modulate the activity of various enzymes through different mechanisms, including direct inhibition and allosteric modulation.

The structural motifs present in this compound—namely the PABA and nicotinic acid (pyridine-3-carboxylic acid) moieties—are found in various enzyme inhibitors.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.govwikipedia.org Its inhibition is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Several derivatives of PABA have been evaluated for their potential to inhibit AChE. nih.gov For instance, certain Schiff bases derived from PABA have shown potent inhibitory activity against cholinesterase enzymes. nih.gov

Table 1: Inhibitory Activity of Select PABA Analogues against Cholinesterase Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 ± 0.16 |

| Benzylaminobenzoic acid | BChE | 2.67 ± 0.05 |

Data sourced from studies on PABA derivatives. nih.gov

Carbonic Anhydrase (CA): CAs are a family of metalloenzymes that catalyze the hydration of carbon dioxide. mdpi.com Certain isoforms are associated with diseases like glaucoma and cancer, making them important drug targets. nih.govmdpi.com While the subject compound is an amide, related pyridine-3-sulfonamides are well-characterized CA inhibitors. nih.gov The sulfonamide group coordinates directly to the zinc ion in the enzyme's active site, leading to potent inhibition. mdpi.com The pyridine ring and its substituents interact with surrounding amino acids, influencing the isoform selectivity of the inhibition. nih.gov

Table 2: Inhibition Constants (Kᵢ) of a Select Pyridine-3-Sulfonamide Inhibitor against Human CA Isoforms

| hCA Isoform | Kᵢ (nM) |

|---|---|

| hCA I | >10000 |

| hCA II | 271 |

| hCA IX | 137 |

| hCA XII | 91 |

Data for a representative 4-substituted pyridine-3-sulfonamide. nih.gov

Diacylglycerol O-Acyltransferase (DGAT-1): Information regarding the inhibition of DGAT-1 by this compound or its close analogues is not readily available in the scientific literature.

Enzyme modulation can occur through two primary mechanisms: direct binding to the active site or binding to an allosteric site.

Active Site Binding: This is the most common mechanism for enzyme inhibitors. The inhibitor competes with the natural substrate for binding to the catalytic site. The sulfonamide-based carbonic anhydrase inhibitors are a classic example of active site binders, where the inhibitor directly interacts with the catalytic zinc ion. mdpi.com

Allosteric Modulation: An allosteric modulator binds to a site on the enzyme that is distinct from the active site. nih.gov This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing it (positive allosteric modulator, PAM) or reducing it (negative allosteric modulator, NAM). nih.govwikipedia.org While there is no direct evidence that this compound functions as an allosteric modulator, this mechanism is well-established for various receptors, including G-protein-coupled receptors and ligand-gated ion channels like the GABA-A receptor. nih.govresearchgate.netnih.gov

While specific data on the inhibition of succinate (B1194679) dehydrogenase by this compound is lacking, related structures have been shown to inhibit other oxidoreductases.

Tyrosinase: A study investigating benzoic acid and pyridine derivatives as inhibitors of mushroom tyrosinase, an oxidoreductase involved in melanin (B1238610) synthesis, revealed distinct mechanisms of action. nih.gov The pyridine derivatives (nicotinic acid and picolinic acid) acted as competitive inhibitors of the enzyme's monophenolase activity, suggesting they bind to the active site and compete with the substrate. In contrast, the benzoic acid derivatives (2-amino and 4-aminobenzoic acid) were found to be noncompetitive inhibitors, indicating they bind to a site other than the substrate-binding site or to the enzyme-substrate complex. nih.gov

Table 3: Kinetic Parameters of Tyrosinase Inhibition by Pyridine and Benzoic Acid Derivatives

| Inhibitor | Substrate | Inhibition Type | Kᵢ (mM) |

|---|---|---|---|

| Nicotinic acid | p-Coumaric acid | Competitive | 1.80 ± 0.10 |

| 4-Aminobenzoic acid | p-Coumaric acid | Noncompetitive | 1.90 ± 0.10 |

Data for monophenolase activity of mushroom tyrosinase. nih.gov

Kinase Inhibitory Mechanisms

The kinase inhibitory profile of this compound analogues has been a primary area of investigation. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases. The ability of these compounds to selectively inhibit certain kinases provides a molecular basis for their observed cellular effects.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A significant body of research has identified analogues of this compound as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. Inhibition of this receptor's tyrosine kinase activity can effectively block the signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Several studies have synthesized and evaluated a range of N-nicotinoyl-4-aminobenzoic acid derivatives for their VEGFR-2 inhibitory activity. For instance, certain synthesized nicotinamide (B372718) derivatives have demonstrated significant potential as antiangiogenic VEGFR-2 inhibitors. Molecular docking studies have further illuminated the binding modes of these compounds within the ATP-binding pocket of the VEGFR-2 kinase domain, providing a structural basis for their inhibitory action. The pyridine moiety is often a key feature in these interactions, forming crucial hydrogen bonds with the hinge region of the kinase.

The inhibitory potency of these analogues against VEGFR-2 is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the VEGFR-2 inhibitory activity of selected this compound analogues from various studies.

| Compound/Analogue | VEGFR-2 IC₅₀ (nM) | Reference Cell Line |

|---|---|---|

| Analogue 1 | 60.83 | HCT-116 |

| Analogue 2 | 55.4 | - |

| Analogue 3 | 117.4 | - |

Protein Kinase A (PKA) and Protein Kinase B-alpha (PKBα/Akt)

Currently, there is a lack of specific research data on the direct inhibitory mechanisms of this compound or its close analogues on Protein Kinase A (PKA).

Cellular Pathway Perturbations

The molecular interactions of this compound analogues with kinases translate into significant disruptions of cellular pathways, leading to measurable effects on cell fate and function.

Cell Cycle Arrest and Apoptosis Induction in Cellular Models

A primary consequence of the kinase inhibitory activity of these compounds is the induction of cell cycle arrest and apoptosis in cancer cells. By interfering with signaling pathways essential for cell proliferation and survival, these analogues can halt the progression of the cell cycle and trigger programmed cell death.

Studies have shown that certain derivatives can arrest the cell cycle at specific phases. For example, one potent VEGFR-2 inhibiting analogue was found to cause cell cycle arrest in HCT-116 cells at the pre-G1 and G2-M phases. This arrest prevents the cells from proceeding to mitosis, ultimately leading to a cessation of proliferation.

Furthermore, these compounds have been demonstrated to be effective inducers of apoptosis. The apoptotic process can be initiated through both intrinsic and extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. One novel nicotinamide analogue that targets VEGFR-2 was shown to induce apoptosis in HepG2 cells by significantly increasing the levels of caspase-3 and caspase-9. This indicates an activation of the intrinsic apoptotic pathway. The induction of both early and late apoptosis has been observed in cancer cells treated with these compounds.

The following table presents data on the cytotoxic and apoptotic effects of selected this compound analogues on different cancer cell lines.

| Analogue | Cell Line | Cytotoxicity IC₅₀ (µM) | Observed Apoptotic Effect |

|---|---|---|---|

| Analogue A | HCT-116 | 9.3 | Induction of early and late apoptosis |

| Analogue B | HepG-2 | 7.8 | - |

| Analogue C | HepG2 | 35.78 | 2.61-fold increase in caspase-3, 3.66-fold increase in caspase-9 |

| Analogue D | MCF-7 | 57.62 | - |

Modulation of Inflammatory Response Pathways

The anti-inflammatory potential of this compound analogues is an emerging area of research. Chronic inflammation is known to contribute to the development and progression of various diseases, including cancer. The modulation of key inflammatory signaling pathways by these compounds could therefore have significant therapeutic implications.

Research on a specific nicotinamide-based VEGFR-2 inhibitor has shown that it can significantly decrease the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests an interference with the signaling cascades that lead to the expression of these inflammatory mediators, such as the NF-κB pathway. While direct and extensive studies on the modulation of a wide range of inflammatory pathways by this compound are limited, the initial findings with its analogues are promising. Further investigation is needed to fully elucidate the mechanisms by which these compounds exert their anti-inflammatory effects and to identify the specific molecular targets within these pathways.

Computational Chemistry and Advanced Molecular Modeling of N Nicotinoyl 4 Aminobenzoic Acid Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity Profiling

Quantum mechanics (QM) serves as the fundamental theory for describing the electronic structure and reactivity of molecules. By solving the Schrödinger equation or its approximations, QM methods can accurately model electron distribution, molecular orbital energies, and the transition states of chemical reactions. These studies are crucial for understanding the intrinsic properties of N-Nicotinoyl-4-aminobenzoic acid.

Density Functional Theory (DFT) is a powerful class of QM methods that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for investigating reaction mechanisms.

The formation of the central amide bond in N-Nicotinoyl-4-aminobenzoic acid, typically formed from nicotinic acid and 4-aminobenzoic acid, is a prime candidate for DFT analysis. While specific DFT studies on the synthesis of this exact molecule are not prominent in the literature, the methodology would involve modeling the reaction pathway. This includes identifying the structures of reactants, intermediates, and transition states. Key parameters such as activation energies and reaction enthalpies can be calculated to predict the feasibility and kinetics of the reaction under different catalytic conditions (e.g., acid or base catalysis).

For example, a DFT study on the amide formation between a generic carboxylic acid and an amine would typically proceed through a stepwise or concerted mechanism. The calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the potential energy surface of the reaction, as illustrated in the hypothetical reaction coordinate table below.

Table 1: Hypothetical DFT-Calculated Energy Profile for Amide Formation This table is illustrative and represents typical data obtained from DFT calculations for amide bond formation, not specific experimental values for N-Nicotinoyl-4-aminobenzoic acid.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Carboxylic Acid + Amine) | 0.00 | Initial state of separated reactants. |

| 2 | Transition State 1 (TS1) | +25.5 | Energy barrier for the initial nucleophilic attack of the amine on the carboxylic acid. |

| 3 | Tetrahedral Intermediate | -5.2 | A relatively stable intermediate formed after the initial bond formation. |

| 4 | Transition State 2 (TS2) | +15.8 | Energy barrier for the elimination of a water molecule. |

| 5 | Products (Amide + Water) | -10.7 | Final stable state of the products. |

Analysis of Electronic Distribution (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The electronic distribution within a molecule governs its reactivity, polarity, and intermolecular interactions. DFT is also employed to calculate properties that describe this distribution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For N-Nicotinoyl-4-aminobenzoic acid, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid moiety, while the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring.

Electrostatic Potential Surfaces (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). In N-Nicotinoyl-4-aminobenzoic acid, the MEP would show negative potential around the carbonyl oxygen, the carboxylic acid oxygen, and the pyridine nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding. Positive potential would be expected around the amide and carboxylic acid hydrogens.

Table 2: Representative FMO Energies for a Benzoylaminobenzoic Acid Analog Data is illustrative, based on typical values for similar aromatic amide structures, to demonstrate the output of quantum mechanical calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.52 | Highest Occupied Molecular Orbital; Indicates electron-donating regions. |

| LUMO | -1.89 | Lowest Unoccupied Molecular Orbital; Indicates electron-accepting regions. |

| HOMO-LUMO Gap | 4.63 | Energy difference; relates to chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

MD simulations are a cornerstone of modern drug discovery for studying how a ligand, such as N-Nicotinoyl-4-aminobenzoic acid, interacts with a biological target, typically a protein. After docking the ligand into the protein's active site, an MD simulation is run to assess the stability of the binding pose and the dynamics of the complex.

Key analyses from these simulations include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. These methods can be broadly categorized as ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. A model, or pharmacophore, is built based on the common structural and chemical features of these known active molecules. This pharmacophore represents the essential features for binding (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen databases for new molecules that fit its criteria. Quantitative Structure-Activity Relationship (QSAR) studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity and the presence of specific functional groups are key for activity against targets like β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method, primarily through molecular docking, involves computationally placing candidate ligands from a library into the protein's binding site and estimating the binding affinity using a scoring function. Molecules that receive the best scores are selected for further investigation. For N-Nicotinoyl-4-aminobenzoic acid, if a target protein were identified, SBVS could be used to predict its binding orientation and affinity, guiding the design of more potent analogs.

Table 3: Comparison of Virtual Screening Methodologies

| Methodology | Requirement | Principle | Application for N-Nicotinoyl-4-aminobenzoic acid |

| Ligand-Based (e.g., Pharmacophore, QSAR) | A set of known active molecules. | Identify common features of active compounds to find new ones. nih.gov | If other nicotinoyl-containing compounds are active against a target, a pharmacophore model could be built to screen for similar molecules. |

| Structure-Based (e.g., Molecular Docking) | 3D structure of the target protein. | Fit molecules into the target's binding site and score the interaction. | If the structure of a target protein (e.g., FabH) is known, this molecule could be docked to predict its binding mode and affinity. nih.gov |

Machine Learning and Artificial Intelligence Applications in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) has catalyzed a paradigm shift in computational chemistry and drug discovery, moving from traditional hypothesis-driven research to a data-driven approach. chemrxiv.org These advanced computational tools are increasingly applied to accelerate the design, optimization, and property prediction of novel molecules, including systems related to N-Nicotinoyl-4-aminobenzoic acid. By leveraging vast datasets of chemical information, ML models can uncover complex patterns and relationships that are not immediately obvious, thereby guiding the synthesis of compounds with desired biological activities and physicochemical properties. frontiersin.orgnih.gov

The performance of different ML algorithms in QSAR studies can be rigorously evaluated and compared. Metrics such as the coefficient of determination (R²) for training sets and the cross-validation coefficient (q²) are used to assess model robustness and predictive power. mdpi.com

Table 1: Illustrative Performance Comparison of ML Algorithms in a QSAR Study

| Machine Learning Algorithm | R² (Training Set) | q² (Cross-Validation) | Root Mean Square Error (RMSE) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.45 |

| Support Vector Machine (SVM) | 0.88 | 0.82 | 0.31 |

| Random Forest (RF) | 0.92 | 0.85 | 0.28 |

Beyond activity prediction, ML models are crucial for forecasting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.gov Predicting properties like aqueous solubility, blood-brain barrier penetration, and metabolic stability early in the design phase is essential for reducing late-stage failures. For N-Nicotinoyl-4-aminobenzoic acid derivatives, ML models can estimate key physicochemical parameters that influence their pharmacokinetic profile. nih.gov

Table 2: Predicted Physicochemical and ADMET Properties for N-Nicotinoyl-4-aminobenzoic Acid Analogs Using ML Models

| Analog | Modification | Predicted LogS (Solubility) | Predicted BBB Penetration | Predicted hERG Inhibition |

|---|---|---|---|---|

| Analog A | - | -0.85 | High | Low Risk |

| Analog B | Addition of -OH to pyridine | -0.70 | High | Low Risk |

| Analog C | Addition of -CF₃ to benzoic acid | -1.20 | Medium | Medium Risk |

Furthermore, AI is revolutionizing de novo drug design through generative models. mdpi.com Techniques like variational autoencoders (VAEs) and generative adversarial networks (GANs) can generate novel molecular structures that are optimized for specific properties. dntb.gov.uapsu.edu Starting with a scaffold like N-Nicotinoyl-4-aminobenzoic acid, these models can explore a vast chemical space to propose new derivatives with potentially superior activity or improved ADMET profiles. rsc.org The model learns the underlying rules of chemical structure and stability from large databases of existing molecules and then generates new, valid structures tailored to the design objectives. mdpi.com This approach not only accelerates the discovery of new lead compounds but also fosters innovation by suggesting unconventional molecular architectures.

Broader Academic Research Implications and Future Trajectories for N Nicotinoyl 4 Aminobenzoic Acid Derivatives

Development as Chemical Probes for Receptor and Enzyme Deconvolution

Derivatives of N-Nicotinoyl-4-aminobenzoic acid serve as valuable chemical probes for elucidating the function of biological targets such as enzymes and receptors. The inherent structural features—a hydrogen bond donor/acceptor amide linkage, a protonatable pyridine (B92270) ring, and a modifiable benzoic acid group—allow for systematic chemical alterations to fine-tune binding affinity and selectivity. These tailored molecules can be used to probe the active sites of enzymes and the binding pockets of receptors, thereby helping to deconvolve their complex biological roles.

A significant area of investigation is the development of cholinesterase inhibitors, which are crucial for understanding and potentially treating neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov Research has shown that various derivatives of aminobenzoic acid can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, certain carboxamide-based derivatives have been identified as non-competitive inhibitors of these enzymes. nih.gov By systematically modifying the N-Nicotinoyl-4-aminobenzoic acid scaffold, researchers can develop potent and selective probes to investigate the cholinergic system. nih.gov Molecular docking studies often complement these efforts, providing insights into the putative binding modes and guiding the design of more effective inhibitors. researchgate.net

| Derivative Class | Target Enzyme | Inhibition Type | Notable Findings |

| Carboxamide Derivatives | AChE, BChE | Non-competitive | Ki values of 0.041 µM for AChE and 8.46 µM for BChE were observed for some analogs. nih.gov |

| Benzyl Derivatives | AChE | Competitive | Specific derivatives showed high inhibition potential with IC50 values as low as 1.66 µM. researchgate.net |

| Benzoyl Derivatives | BChE | Competitive | Certain analogs demonstrated significant inhibitory potential against BChE, with IC50 values around 2.67 µM. researchgate.net |

This table summarizes the findings on the enzyme inhibitory activities of compounds structurally related to N-Nicotinoyl-4-aminobenzoic acid, highlighting their potential as chemical probes.

Utility as Scaffold Building Blocks in Diversified Chemical Libraries

The structural framework of N-Nicotinoyl-4-aminobenzoic acid is exceptionally well-suited for use as a building block in the construction of diversified chemical libraries. Both the PABA and pyridine components are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs. nih.govnih.govresearchgate.net PABA's versatility stems from its capacity for chemical modification at both the amino and carboxyl groups, making it an ideal starting point for generating a wide array of novel molecules. nih.govmdpi.comnih.gov

This scaffold is a cornerstone in diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally diverse molecules from a common intermediate. nih.govmdpi.com The presence of multiple reaction sites on the N-Nicotinoyl-4-aminobenzoic acid molecule allows for the introduction of various functional groups, leading to libraries with broad chemical and biological diversity. Substitutions on the pyridine ring, modifications of the carboxylic acid, and alterations to the amide linker can be systematically explored. The potential for generating vast libraries is significant; one analysis suggested that by simply reshuffling the known side chains on existing PABA-containing drugs, over 4.5 million new compounds could be created. nih.gov These libraries are invaluable resources for high-throughput screening campaigns to identify novel therapeutic agents. researchgate.net

| Scaffold Component | Potential for Diversification | Resulting Compound Classes |

| para-Aminobenzoic Acid (PABA) | Substitution at amino and carboxyl groups; aromatic ring modifications. nih.gov | Benzamides, quinazolines, triazoles, Schiff bases. nih.govmdpi.com |

| Pyridine | N-alkylation, aromatic substitution, side-chain modification. nih.gov | Thienopyridines, chalcones, bi-pyridinyl complexes. nih.gov |

| Amide Linkage | Isosteric replacement, conformational constraint. | Peptidomimetics, heterocyclic systems. mdpi.com |

This table illustrates the utility of the core components of N-Nicotinoyl-4-aminobenzoic acid as building blocks for creating diverse chemical libraries.

Contributions to Supramolecular Assembly and Material Science

The functional groups within N-Nicotinoyl-4-aminobenzoic acid derivatives make them excellent candidates for constructing ordered supramolecular assemblies. The carboxylic acid group, amide linkage, and pyridine ring can all participate in strong and directional non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.net These interactions guide the self-assembly of molecules into well-defined, higher-order structures like organic salts, co-crystals, and polymers.

Crystallographic studies of related systems have shown that the proton transfer from a carboxylic acid to a basic nitrogen site (like that on a pyridine or other N-heterocycle) is a common motif, resulting in charge-assisted hydrogen bonds that stabilize the crystal lattice. rsc.org The planarity of the aromatic rings also facilitates π-π stacking, further directing the assembly process. These principles of crystal engineering and supramolecular chemistry are being used to design novel materials with tailored properties.

In material science, derivatives of the PABA scaffold have been used to create advanced materials. For example, 4-aminobenzoic acid can be electropolymerized to form thin films on electrode surfaces. mdpi.com These polymer-modified electrodes exhibit enhanced sensitivity and can be used as electrochemical sensors for detecting food dyes and other analytes. mdpi.com The predictable self-assembly behavior of N-Nicotinoyl-4-aminobenzoic acid derivatives opens up possibilities for their use in developing new functional materials, including porous frameworks, conductive polymers, and nonlinear optical materials.

| Interaction Type | Participating Functional Groups | Resulting Supramolecular Structure |

| Charge-Assisted Hydrogen Bonding | Protonated Pyridine Nitrogen, Deprotonated Carboxylate | Organic salts, extended 1D/2D/3D networks. rsc.org |

| Neutral Hydrogen Bonding | Carboxylic Acid (dimers), Amide N-H and C=O | Co-crystals, tapes, sheets. researchgate.net |

| π-π Stacking | Pyridine Ring, Benzene (B151609) Ring | Stacked columnar or herringbone structures. |

| Halogen Bonding | (If halogenated derivatives are used) | Directed assemblies in crystal engineering. researchgate.net |

This table outlines the key non-covalent interactions involving N-Nicotinoyl-4-aminobenzoic acid derivatives and their role in forming supramolecular structures.

Green Chemistry Principles in the Synthesis and Application of Related Compounds

The growing emphasis on sustainability in chemical manufacturing has spurred research into green chemistry approaches for synthesizing N-Nicotinoyl-4-aminobenzoic acid and its precursors. mdpi.com Traditionally, the synthesis of aromatic compounds like PABA relies on petroleum-based feedstocks and can involve harsh reaction conditions. mdpi.com Green chemistry seeks to replace these methods with more environmentally benign alternatives.

A major advancement is the biosynthetic production of PABA using engineered microorganisms. mdpi.com This approach utilizes renewable resources, such as glucose, and leverages natural metabolic routes like the shikimate pathway to produce the desired chemical, often under mild, aqueous conditions. mdpi.com This significantly reduces the environmental footprint compared to conventional chemical synthesis. Furthermore, enzymatic catalysts are being explored for the construction of natural products from aminobenzoate building blocks. researchgate.net

In addition to biosynthetic precursor generation, other green chemistry principles are being applied to the synthesis of derivatives. These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, and the development of solvent-free reaction conditions. nih.gov The application of these principles not only makes the production of these valuable compounds more sustainable but also aligns with the broader goal of reducing waste and environmental pollution in the chemical industry. mdpi.com

| Green Chemistry Approach | Description | Application to Related Compounds |

| Biosynthesis | Use of engineered microbes to produce chemicals from renewable feedstocks. | Production of para-aminobenzoic acid (PABA) from glucose via the shikimate pathway. mdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Employed for the rapid synthesis of PABA-based inhibitors of Pf-DHFR. nih.gov |

| Enzymatic Catalysis | Use of enzymes to perform specific chemical transformations. | Used for the assembly of natural products from aminobenzoate building blocks. researchgate.net |

| Alternative Solvents | Replacing hazardous organic solvents with water or other benign alternatives. | Biosynthesis of PABA occurs in aqueous media. mdpi.com |

This table compares different green chemistry principles and their application in the synthesis of N-Nicotinoyl-4-aminobenzoic acid precursors and related derivatives.

Emerging Trends and Unexplored Research Avenues

The field of N-Nicotinoyl-4-aminobenzoic acid derivatives is continually evolving, with several emerging trends pointing toward exciting and previously unexplored research avenues. These future trajectories promise to expand the utility of this versatile scaffold beyond its current applications.

One of the most innovative frontiers is the incorporation of aminobenzoic acid derivatives into peptides and macrocycles using ribosomal machinery. nih.gov Recent breakthroughs have demonstrated the successful ribosomal elongation of these non-canonical amino acids, opening the door to creating novel peptide-based therapeutics and macrocyclic compounds with unique structural and functional properties. nih.gov

Another significant trend is the continued development of sustainable synthesis pathways. While the biosynthesis of PABA is established, a future goal could be the complete microbial synthesis of N-Nicotinoyl-4-aminobenzoic acid itself, integrating pathways for both nicotinic acid and PABA production within a single engineered organism.

In material science, the application of these derivatives in advanced sensors is an emerging area. mdpi.com Unexplored avenues include the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using these molecules as organic linkers. Such materials could have applications in gas storage, catalysis, and separation technologies.

Finally, in drug discovery, the focus is shifting from simple inhibitors to more sophisticated molecular tools. An unexplored research avenue would be to develop derivatives of N-Nicotinoyl-4-aminobenzoic acid as targeted protein degraders (e.g., PROTACs) or as covalent chemical probes. These advanced agents would provide more powerful ways to study protein function and could lead to new therapeutic modalities. The inherent dual-pharmacophore nature of the scaffold also makes it an ideal starting point for designing multi-target ligands capable of modulating several biological pathways simultaneously, a potential strategy for treating complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyridine-3-carbonylamino)benzoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM. Yield optimization depends on reaction time, stoichiometric ratios, and purification techniques (e.g., recrystallization or column chromatography). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and carbonyl groups. Infrared (IR) spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amide bonds (N-H bend at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is standard. Differential scanning calorimetry (DSC) or melting point analysis (mp ~287–293°C, based on analogous benzoic acid derivatives) further confirms purity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported solubility profiles of this compound across solvent systems?

- Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., THF, chloroform) under controlled temperatures (25–60°C) can clarify inconsistencies. Dynamic light scattering (DLS) or powder X-ray diffraction (PXRD) may identify polymorphic forms affecting solubility. Solubility parameters (Hansen solubility parameters) should be calculated to correlate with empirical data .

Q. How does pH influence the protonation state and reactivity of this compound in aqueous solutions?

- Methodological Answer : Potentiometric titrations with a glass electrode can determine pKa values for the carboxylic acid and pyridine moieties. UV-Vis spectroscopy at varying pH levels (2–12) tracks shifts in absorption maxima, indicating deprotonation events. Computational modeling (DFT) predicts protonation sites and electronic effects .

Q. What methodological approaches evaluate the coordination behavior of this compound with transition metals for MOF synthesis?

- Methodological Answer : Conduct metal-ligand titration experiments using UV-Vis or isothermal titration calorimetry (ITC) to determine binding constants. Single-crystal X-ray diffraction (SCXRD) of metal complexes reveals coordination geometries (e.g., octahedral vs. square planar). FTIR spectroscopy monitors shifts in carboxylate stretching frequencies (~1600–1400 cm⁻¹) upon metal binding .

Q. How can researchers mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Protect the carboxylic acid group with tert-butyl esters or silylating agents before modifying the pyridine or amide functionalities. Use orthogonal protecting groups (e.g., Fmoc for amines) and monitor reaction progress via LC-MS. Optimize catalyst selection (e.g., Pd/C for hydrogenolysis) to minimize decomposition .

Data Analysis and Contradiction Resolution

Q. What analytical frameworks address conflicting bioactivity data for this compound derivatives in pharmacological studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to assess specificity. Use molecular docking simulations to correlate structural variations (e.g., substituent positions) with target binding affinities. Meta-analyses of published data should account for experimental variables (e.g., assay type, incubation time) .

Q. How do crystallographic studies explain polymorphism in this compound derivatives?

- Methodological Answer : SCXRD analysis of polymorphs identifies differences in hydrogen-bonding networks (e.g., carboxylic acid dimer vs. amide-pyrrolidine interactions). Hirshfeld surface analysis quantifies intermolecular contacts, while thermal gravimetric analysis (TGA) assesses stability differences between forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.